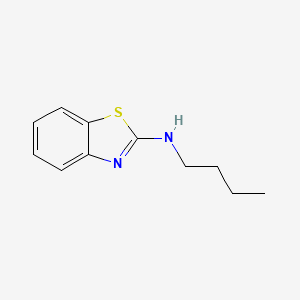

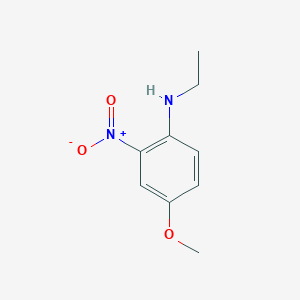

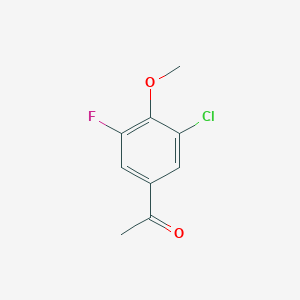

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a reaction of biomass-derived aldehyde synringaldehyde and half an equivalent of 1,4-dichlorobut-2-yne was attempted in order to obtain a bis-aldehyde with an alkyne spacer . The reaction was carried out in a basic media to effect bis O-alkylation .科学的研究の応用

Synthesis and Solid-Phase Applications

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid is utilized as a key intermediate in the synthesis of acid-labile linkers and resins, particularly the BAL family (backbone amide linker). These linkers and resins are significant for solid-phase synthesis of peptides and non-peptides. A scalable and reproducible procedure for its preparation and incorporation into linkers and functionalized resins has been developed, enhancing its applicability in solid-phase synthesis (Jin et al., 2001).

Comparative Studies in Reductive Amination

Comparative studies of reductive amination reactions on this acid and its analogs have been conducted using the Multipin™ approach. These studies reveal the acid's broad applicability to a range of primary amines, including aniline and 4-nitroaniline, demonstrating its versatility in chemical synthesis (Bui et al., 2004).

Antimicrobial Applications

Novel 1,3,4-thiadiazole derivatives of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid have been synthesized and evaluated for antimicrobial activities. These derivatives exhibit significant activity against various microbial strains, indicating potential for therapeutic applications (Noolvi et al., 2016).

Use in Multicomponent Chemical Reactions

The compound has been used in the synthesis of unique indoloketopiperazines through intramolecular Ugi reactions. This application demonstrates its role in facilitating complex chemical syntheses (Ghandi et al., 2012).

Enhancing Antioxidant Properties

It's also involved in the enzymatic modification of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacities, showcasing its potential in producing bioactive compounds (Adelakun et al., 2012).

Supporting Computational Chemistry

This compound is significant in the computational study of solvation and acidity of carboxylic acids. Its derivatives, such as formic and acetic acid, have been modeled to study rare chemical events like proton transfer, aiding in computational research in chemistry (Raman & Selloni, 2022).

特性

IUPAC Name |

2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAVTAELGZGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397449 |

Source

|

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid | |

CAS RN |

812642-73-2 |

Source

|

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)